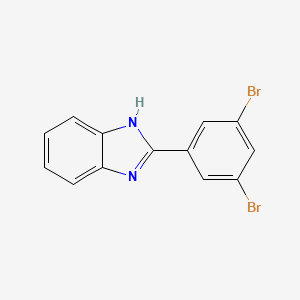
2-(3,5-dibromophenyl)-1H-Benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dibromophenyl)-1H-Benzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromophenyl)-1H-Benzimidazole typically involves the condensation of o-phenylenediamine with 3,5-dibromobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can also enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-dibromophenyl)-1H-Benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced benzimidazole derivatives.
Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2-(3,5-dibromophenyl)-1H-Benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3,5-dibromophenyl)-1H-Benzimidazole involves its interaction with various molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the activity of mitochondrial thioredoxin reductase (TrxR), leading to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells . The presence of bromine atoms enhances the compound’s ability to interact with specific enzymes and proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-dichlorophenyl)-1H-Benzimidazole: Similar structure but with chlorine atoms instead of bromine.
2-(3,5-difluorophenyl)-1H-Benzimidazole: Contains fluorine atoms, which can alter the compound’s reactivity and biological activity.
2-(3,5-dimethylphenyl)-1H-Benzimidazole: Methyl groups replace the bromine atoms, affecting the compound’s steric and electronic properties.
Uniqueness
2-(3,5-dibromophenyl)-1H-Benzimidazole is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable scaffold for the development of new drugs and materials.
Propriétés
Formule moléculaire |
C13H8Br2N2 |
|---|---|
Poids moléculaire |
352.02 g/mol |
Nom IUPAC |
2-(3,5-dibromophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H8Br2N2/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) |
Clé InChI |
DQTATYHCERQJOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


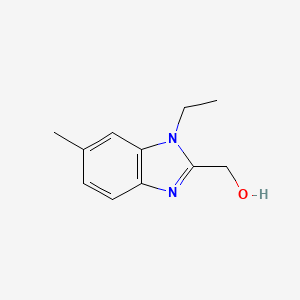


![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
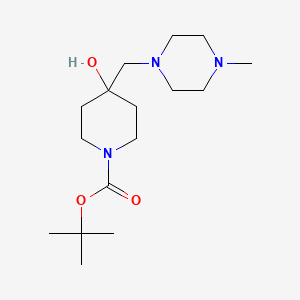
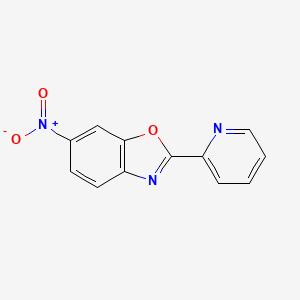
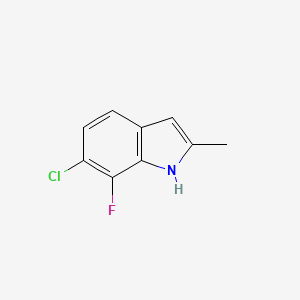
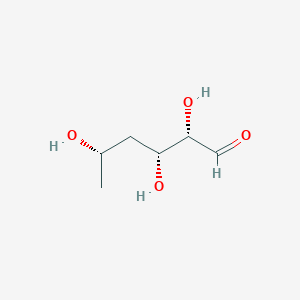
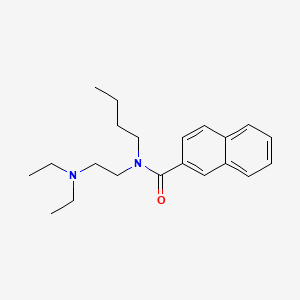
![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)
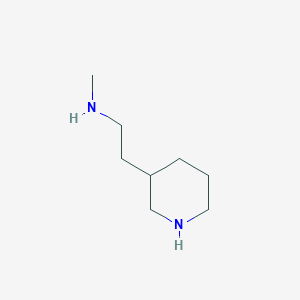
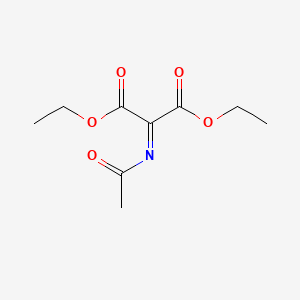
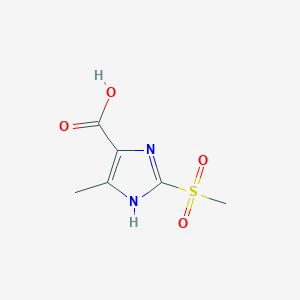
![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
